![molecular formula C25H19N3O5 B2597563 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 877656-31-0](/img/no-structure.png)

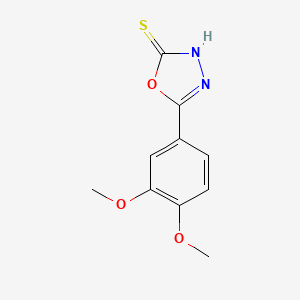

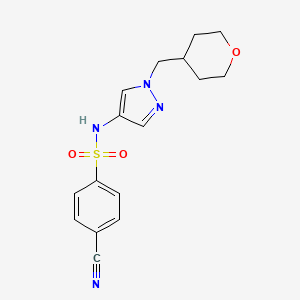

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H19N3O5 and its molecular weight is 441.443. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

Research has demonstrated the potential of derivatives of the given compound in anticancer therapy. For instance, compounds synthesized with different aryloxy groups attached to the pyrimidine ring have shown appreciable cancer cell growth inhibition against various cancer cell lines. This indicates a promising avenue for developing new anticancer agents through structural modification and optimization of this chemical scaffold (Al-Sanea et al., 2020).

Anti-Inflammatory and Analgesic Activities

Derivatives of the compound have also been explored for their anti-inflammatory and analgesic properties. Novel heterocyclic compounds derived from related structures have shown significant cyclooxygenase inhibition, with some demonstrating high selectivity towards COX-2, alongside notable analgesic and anti-inflammatory activities. This suggests their potential as leads for the development of new anti-inflammatory drugs with improved selectivity and reduced side effects (Abu‐Hashem et al., 2020).

Radiopharmaceutical Applications

Certain pyrazolopyrimidineacetamides, closely related to the compound , have been reported as selective ligands for the translocator protein (18 kDa), with implications in radiolabeling for PET imaging. This highlights the compound's potential role in developing diagnostic tools for neurodegenerative diseases and other conditions associated with changes in translocator protein expression (Dollé et al., 2008).

Synthesis and Chemical Reactivity

The chemical reactivity and synthesis of derivatives of this compound have been subjects of study, focusing on the development of novel synthetic methodologies and the exploration of their chemical behavior. This research contributes to the broader understanding of pyrimidine derivatives' synthetic accessibility and potential for generating diverse biologically active molecules (Farouk et al., 2021).

Antimicrobial Activity

Additionally, pyrimidine and oxazinone derivatives incorporating thiophene rings have been synthesized and evaluated for their antimicrobial activity. This research underscores the versatility of pyrimidine derivatives in generating compounds with potential use in treating bacterial and fungal infections (Hossan et al., 2012).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide' involves the condensation of 2-amino-4,6-dioxo-3-phenyl-3,4-dihydrobenzofuran with 2-methoxyphenylacetyl chloride, followed by cyclization with guanidine to form the benzofuro[3,2-d]pyrimidine ring system. The resulting intermediate is then acetylated with acetic anhydride to form the final product.", "Starting Materials": ["2-amino-4,6-dioxo-3-phenyl-3,4-dihydrobenzofuran", "2-methoxyphenylacetyl chloride", "guanidine", "acetic anhydride"], "Reaction": ["Step 1: Condensation of 2-amino-4,6-dioxo-3-phenyl-3,4-dihydrobenzofuran with 2-methoxyphenylacetyl chloride in the presence of a base such as triethylamine or pyridine to form the intermediate 2-(2-methoxyphenylacetyl)-4,6-dioxo-3-phenyl-3,4-dihydrobenzofuran.", "Step 2: Cyclization of the intermediate with guanidine in the presence of a suitable solvent such as ethanol or acetonitrile to form the benzofuro[3,2-d]pyrimidine ring system.", "Step 3: Acetylation of the resulting intermediate with acetic anhydride in the presence of a base such as pyridine or triethylamine to form the final product, 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide."] } | |

CAS RN |

877656-31-0 |

Molecular Formula |

C25H19N3O5 |

Molecular Weight |

441.443 |

IUPAC Name |

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2-methoxyphenyl)acetamide |

InChI |

InChI=1S/C25H19N3O5/c1-32-20-14-8-6-12-18(20)26-21(29)15-27-22-17-11-5-7-13-19(17)33-23(22)24(30)28(25(27)31)16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,26,29) |

InChI Key |

KAQOFMSVXXWDAM-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one](/img/structure/B2597483.png)

![Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2597486.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2597490.png)

![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2597497.png)

![N-[1-(furan-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2597500.png)